

# A Researcher's Guide to Mouse Strains in Imiquimod-Induced Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Performance with Supporting Experimental Data

For researchers and drug development professionals utilizing the **imiquimod** (IMQ)-induced psoriasis model, selecting the appropriate mouse strain is a critical decision that can significantly impact experimental outcomes. Different mouse strains exhibit varied responses to topical **imiquimod** application, recapitulating distinct aspects of human psoriasis. This guide provides a comparative analysis of commonly used mouse strains, supported by experimental data, to aid in the selection of the most suitable model for specific research questions.

# Comparative Analysis of Phenotypic and Immunological Responses

The response to **imiquimod** is highly dependent on the genetic background of the mouse strain.[1][2] The most extensively studied strains, BALB/c and C57BL/6, display notable differences in both cutaneous and systemic inflammatory responses. Other strains such as Swiss albino, CD1, DBA/1J, FVB/NJ, 129X1/SvJ, and MOLF/EiJ have also been characterized, revealing a spectrum of sensitivities and immunological profiles.[1][3]

### **Macroscopic and Histological Observations**

Topical application of **imiquimod** induces psoriasis-like skin inflammation characterized by erythema, scaling, and increased epidermal thickness (acanthosis) in susceptible mouse strains.[4] However, the kinetics and severity of these manifestations vary significantly between strains. For instance, BALB/c mice are reported to develop lesions more rapidly than C57BL/6



mice. Conversely, a study comparing BALB/c and Swiss mice found that the Swiss model exhibited more severe and stable disease.

| Mouse<br>Strain | Erythema<br>and Scaling                                            | Epidermal<br>Thickness<br>(Acanthosis | Splenomeg<br>aly | Systemic Effects (e.g., Weight Loss)                  | Reference |
|-----------------|--------------------------------------------------------------------|---------------------------------------|------------------|-------------------------------------------------------|-----------|
| BALB/c          | Rapid onset,<br>flaky and<br>inflamed skin                         | Significant increase                  | Significant      | Moderate                                              |           |
| C57BL/6         | Slower onset<br>compared to<br>BALB/c, but<br>consistent           | Significant<br>increase               | Consistent       | More severe,<br>including<br>dehydration<br>and fever |           |
| Swiss Albino    | More severe<br>lesions than<br>BALB/c                              | Significant<br>increase               | Significant      | Not detailed                                          |           |
| 129/SvJ         | Pronounced                                                         | More marked<br>than C57BL/6           | Consistent       | Significant                                           |           |
| DBA/1J          | Similar to other strains                                           | Consistent                            | Consistent       | Significant                                           |           |
| FVB/NJ          | Similar to other strains                                           | Consistent                            | Consistent       | Significant                                           |           |
| MOLF/EiJ        | Aberrant response with decreased differentiation -associated genes | Consistent                            | Consistent       | Not<br>significant                                    |           |

## **Immunological and Gene Expression Profiles**







The underlying immunological mechanisms driving the psoriasis-like phenotype also differ between strains. The IL-23/IL-17 axis is a key pathway in the pathogenesis of **imiquimod**-induced psoriasis. C57BL/6 mice show a stronger activation of the IL-17A pathway compared to BALB/c mice, with increased expression of genes associated with IL-17A stimulation and activated CD8+ T cells. In contrast, the response in BALB/c mice is characterized by a greater involvement of interferon signaling and CD4+ T cells.



| Mouse Strain | Key<br>Cytokine/Cellu<br>lar Response                                              | Gene<br>Expression<br>Highlights                                 | Consistency<br>with Human<br>Psoriasis                                                 | Reference |
|--------------|------------------------------------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| BALB/c       | Th2-dominant response, prominent interferon signaling, CD4+ T cells                | Increased expression of interferon- associated genes             | More consistent<br>with other human<br>skin conditions<br>like wounds or<br>infections |           |
| C57BL/6      | Strong IL-17A pathway activation, activated CD8+ T cells                           | High expression<br>of IL-17A, IL-<br>17B, IL-17C, and<br>IL-17F  | Most consistent with human psoriasis, replicating lesion-specific expression patterns  | _         |
| Swiss Albino | Pronounced psoriatic changes macroscopically and microscopically                   | Not detailed                                                     | Not detailed                                                                           | _         |
| 129/SvJ      | Variably altered gene expression                                                   | Responses more<br>aligned with<br>other human skin<br>conditions | Less consistent<br>than C57BL/6                                                        |           |
| MOLF/EiJ     | Aberrant gene expression, decreased expression of differentiation-associated genes | Gene expression opposite to human psoriasis in some cases        | Low consistency                                                                        |           |



### **Experimental Protocols**

While specific details may vary between studies, a general protocol for inducing psoriasis-like inflammation with **imiquimod** is as follows.

#### Materials:

- Mice (e.g., BALB/c, C57BL/6)
- Imiquimod cream (5%) (e.g., Aldara™)
- Control cream (e.g., Vaseline™ or a non-toxic lanolin-derived cream)
- · Electric shaver or depilatory cream
- Calipers for measuring ear or skin thickness
- Scoring system for erythema and scaling (e.g., Psoriasis Area and Severity Index PASI)

#### Procedure:

- Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
- Hair Removal: Shave the dorsal skin of the mice. Allow the skin to recover for 24-48 hours.
- Imiquimod Application: Apply a daily topical dose of 5% imiquimod cream (typically 62.5 mg of Aldara™, containing 3.125 mg of imiquimod) to the shaved back skin and/or ear for 5-7 consecutive days. A control group should be treated with a similar amount of control cream.
- Daily Monitoring:
  - Record the body weight of each mouse daily.
  - Assess the severity of skin inflammation using a scoring system for erythema, scaling, and skin thickness (PASI).



- Measure ear thickness daily using calipers if the ear is a site of application.
- Termination and Sample Collection: At the end of the treatment period, euthanize the mice.
  - Collect skin and ear tissue for histological analysis (H&E staining) and molecular analysis (e.g., qPCR, RNA-seq).
  - Collect the spleen to assess splenomegaly.
  - Collect blood or serum for cytokine analysis.

## **Visualizing Pathways and Workflows**

To better understand the molecular mechanisms and experimental procedures, the following diagrams are provided.



Click to download full resolution via product page

Caption: **Imiquimod** signaling pathway in the skin.





Click to download full resolution via product page

Caption: Experimental workflow for the Imiquimod-induced psoriasis model.



#### Conclusion

The choice of mouse strain in the **imiquimod**-induced psoriasis model is a critical determinant of the experimental outcome. For studies aiming to closely model the IL-17-driven pathology of human psoriasis, the C57BL/6 strain appears to be the most appropriate. However, if the research focus is on the rapid development of inflammatory lesions or the role of interferon signaling, the BALB/c strain may be more suitable. It is imperative for researchers to consider the specific aspects of psoriasis they wish to investigate and select the mouse strain that most accurately reflects those characteristics. This guide provides a foundational understanding to inform this crucial decision-making process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imiquimod-Induced Psoriasis Efficacy Studies at JAX [jax.org]
- To cite this document: BenchChem. [A Researcher's Guide to Mouse Strains in Imiquimod-Induced Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671794#comparative-study-of-different-mouse-strains-in-imiquimod-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com